molecular formula C7H18ClN B1454713 4,4-Dimethylpentan-1-amine hydrochloride CAS No. 1266694-57-8

4,4-Dimethylpentan-1-amine hydrochloride

Cat. No. B1454713
M. Wt: 151.68 g/mol
InChI Key: XPUGHJITOOGHPU-UHFFFAOYSA-N
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Description

4,4-Dimethylpentan-1-amine hydrochloride is a chemical compound with the CAS Number: 18925-44-5 . It has a molecular weight of 115.22 and is in liquid form . It was used to study a new class of potent inhibitors of factor Xa that features a quaternary ammonium ion .


Physical And Chemical Properties Analysis

4,4-Dimethylpentan-1-amine hydrochloride is a liquid at room temperature .

Scientific Research Applications

Synthesis and Catalysis

4,4-Dimethylpentan-1-amine hydrochloride plays a role in synthetic pathways and catalysis, facilitating the production of complex molecules and materials:

  • Synthetic Pathways : It serves as an intermediate or catalyst in the synthesis of diverse organic compounds. For instance, it has been utilized in the development of novel chiral palladacycles, which are crucial for asymmetric synthesis reactions, enhancing the efficiency of producing optically active substances (J. S. Yap et al., 2014; Yi Ding et al., 2010). These substances are pivotal in pharmaceuticals, agrochemicals, and the creation of new materials.

  • Catalysis : In catalysis, this amine derivative aids in the amination of biomass-based alcohols, presenting an eco-friendly approach to synthesizing amines from renewable resources. This method is significant for producing bio-based chemicals, reducing dependency on fossil fuels, and minimizing environmental impact (M. Pera‐Titus & F. Shi, 2014).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 4,4-Dimethylpentan-1-amine hydrochloride contributes to the development of advanced materials with unique properties:

  • Polymer Chemistry : It is involved in the synthesis of poly(β-amino esters) through interactions with diacrylates, leading to polymers with potential biomedical applications, such as drug delivery systems (David M. Lynn & R. Langer, 2000). The versatility of these polymers in medical applications showcases the compound's importance in creating innovative healthcare solutions.

  • Advanced Materials : This compound aids in the fabrication of materials with specific functions, such as the controlled release of agricultural chemicals or pharmaceuticals, by modifying natural polymers for microencapsulation (J. Yang, H. Ren, & Yingnan Xie, 2011). Such technologies are crucial for improving the efficacy and safety of chemical applications in various industries.

Analytical Chemistry

In analytical chemistry, the compound finds use in methods for the determination of other amines, showcasing its versatility beyond synthetic applications:

  • Analytical Methods : It has been employed in the development of analytical techniques for the quantification of amines in complex matrices, facilitating the quality control and safety assessment of pharmaceuticals and chemicals (J. Gopalakrishnan & S. Devi, 2016). This application underscores the compound's role in ensuring the reliability and safety of products in the chemical and pharmaceutical industries.

Safety And Hazards

The safety information available indicates that 4,4-Dimethylpentan-1-amine hydrochloride is potentially dangerous . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

4,4-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2,3)5-4-6-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGHJITOOGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpentan-1-amine hydrochloride

CAS RN

1266694-57-8
Record name 4,4-dimethylpentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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